"4-Hydroxy-3-methoxy-5-nitrobenzonitrile" chemical properties and structure
"4-Hydroxy-3-methoxy-5-nitrobenzonitrile" chemical properties and structure
An In-Depth Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry
Introduction
4-Hydroxy-3-methoxy-5-nitrobenzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical and fine chemical industries. Characterized by a benzonitrile core substituted with hydroxyl, methoxy, and nitro groups, this molecule serves as a pivotal intermediate in the synthesis of complex therapeutic agents. Its strategic importance is notably highlighted in the development of Catechol-O-methyltransferase (COMT) inhibitors, such as Opicapone, which are instrumental in the management of Parkinson's disease.[1]
This technical guide provides a comprehensive exploration of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile, designed for researchers, medicinal chemists, and process development scientists. We will delve into its molecular structure and physicochemical properties, present detailed and validated synthetic protocols with mechanistic insights, and discuss its reactivity and critical role in modern drug discovery. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, empowering professionals to effectively utilize this versatile building block.
Molecular Structure and Physicochemical Properties
The unique arrangement of electron-withdrawing (nitro, nitrile) and electron-donating (hydroxyl, methoxy) groups on the benzene ring imparts a distinct reactivity profile to 4-Hydroxy-3-methoxy-5-nitrobenzonitrile, making it a valuable synthon.
Structural Elucidation
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IUPAC Name: 4-hydroxy-3-methoxy-5-nitrobenzonitrile[2]
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Molecular Formula: C₈H₆N₂O₄[2]
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SMILES: COC1=CC(=CC(=C1O)[O-])C#N[2]
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InChIKey: GGHLLYMATFMQFI-UHFFFAOYSA-N[2]
The structure features a nitrile group and a nitro group ortho and meta to a hydroxyl group, respectively, creating a specific electronic and steric environment that influences its synthetic utility.
Physicochemical Data
The properties of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile are summarized in the table below. These computed and experimental values are critical for planning reactions, purification, and formulation.
| Property | Value | Source |
| Molecular Weight | 194.14 g/mol | [2] |
| Appearance | Yellow solid (inferred from related compounds) | [1] |
| XLogP3 (Computed) | 1.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 194.03275668 Da | [2] |
Synthesis and Mechanistic Insights
The most logical and widely referenced synthetic route to 4-Hydroxy-3-methoxy-5-nitrobenzonitrile originates from the abundant and cost-effective starting material, vanillin. The strategy involves a two-step process: the nitration of vanillin to form 5-nitrovanillin, followed by the conversion of the aldehyde functional group to a nitrile.
Overall Synthetic Strategy
This two-step pathway is efficient and utilizes well-understood chemical transformations, making it suitable for both laboratory-scale synthesis and potential industrial scale-up.
Caption: High-level overview of the two-step synthesis.
Step 1: Nitration of Vanillin to 5-Nitrovanillin
The introduction of a nitro group onto the vanillin ring is an electrophilic aromatic substitution reaction. The position of nitration (C5, ortho to the hydroxyl group) is directed by the powerful activating and ortho, para-directing effects of the phenolic hydroxyl and methoxy groups. Several protocols exist, with the choice often dictated by factors such as scale, safety, and environmental considerations.
Causality Behind Experimental Choices:
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Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature (0-5°C) is critical to control the reaction rate, prevent dangerous thermal runaways, and minimize the formation of undesired byproducts from over-nitration or oxidation.[4][5]
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Solvent: Dichloromethane (DCM) is often used as it is relatively inert to nitrating agents and provides good solubility for the starting material.[4][5] Acetic acid is another common choice, serving as both a solvent and a medium to temper the reactivity of nitric acid.[1][4]
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"Green" Alternatives: Reagents like cerium (IV) ammonium nitrate (CAN) or yttrium nitrate hexahydrate offer milder and more environmentally friendly alternatives to concentrated nitric acid, reducing the generation of acidic waste.[4][6][7]
Experimental Protocol: Low-Temperature Nitration in Dichloromethane (DCM)
This protocol is chosen for its well-documented control over the reaction conditions, leading to good yields and purity.[4][5]
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Dissolution: Dissolve 75 mmol of vanillin in approximately 55 mL of dichloromethane (DCM) in a flask equipped with a magnetic stirrer.[4][5]
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Cooling: Place the flask in an ice-water bath to cool the solution to 0-5°C. This step is crucial for controlling the exothermicity of the subsequent addition.
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Nitration: While stirring vigorously, slowly add 12 mL of concentrated nitric acid dropwise, ensuring the temperature remains below 5°C.[4][5] The slow addition prevents localized heating and potential side reactions.
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Reaction: After the complete addition of nitric acid, continue stirring the mixture at room temperature for approximately 20-30 minutes to ensure the reaction goes to completion.[5]
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Quenching: Quench the reaction by carefully pouring the mixture into a beaker containing ice-cold water. This stops the reaction and precipitates the product.
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Precipitation & Isolation: A yellow solid, 5-nitrovanillin, will precipitate. Collect the product by vacuum filtration.
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Washing & Drying: Wash the collected solid thoroughly with cold water to remove any residual acid and impurities. Dry the product to obtain 5-nitrovanillin. The reported yield for this method is typically high.[1]
Caption: Experimental workflow for the nitration of vanillin.
Step 2: Conversion of 5-Nitrovanillin to 4-Hydroxy-3-methoxy-5-nitrobenzonitrile
The conversion of the aldehyde in 5-nitrovanillin to a nitrile is a key transformation. A modern and efficient method involves the direct reaction with hydroxylamine hydrochloride, likely proceeding through an oxime intermediate which then dehydrates to the nitrile.
Experimental Protocol (Based on Patent Literature)
This protocol is adapted from a synthetic route described for the preparation of COMT inhibitors.[1]
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Reaction Setup: In a suitable reaction vessel, dissolve 5-nitrovanillin in dimethyl sulfoxide (DMSO).
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Reagent Addition: Add hydroxylamine hydrochloride to the solution.
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Reaction: Heat the mixture to facilitate the conversion. The reaction proceeds via the formation of 5-nitrovanillin oxime, which subsequently dehydrates in situ to yield the target nitrile.
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Work-up and Isolation: Upon reaction completion (monitored by TLC or LC-MS), the product is isolated using standard work-up procedures, typically involving pouring the reaction mixture into water to precipitate the product, followed by filtration, washing, and drying.
Chemical Reactivity and Applications in Drug Discovery
The true value of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile lies in its potential for further chemical modification and its direct application as a precursor in pharmaceutical synthesis.
Reactivity Profile
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Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (benzylamine derivative), opening pathways to a wide range of other compounds.[8][9]
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Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be easily removed, allowing for O-alkylation or O-acylation reactions to introduce further diversity.
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Nitro Group: The nitro group is a strong deactivating group but can also be a site for transformation. It can be reduced to an amine, which is a key functional group in many active pharmaceutical ingredients (APIs).
Role as a Key Intermediate for COMT Inhibitors
Catechol-O-methyltransferase (COMT) is an enzyme that degrades levodopa (L-DOPA), the primary medication for Parkinson's disease. COMT inhibitors block this enzyme, thereby increasing the bioavailability and extending the clinical benefit of L-DOPA.
4-Hydroxy-3-methoxy-5-nitrobenzonitrile is a documented intermediate in a synthetic route towards Opicapone, a third-generation, peripherally-acting COMT inhibitor approved for use as an adjunct therapy in Parkinson's disease.[1] The nitrile is further elaborated, for example, by reacting with a hydroxamic acid chloride to form a 1,2,4-oxadiazole ring, a common scaffold in medicinal chemistry.[1]
Caption: Role of the target compound in the synthesis of Opicapone.
Conclusion
4-Hydroxy-3-methoxy-5-nitrobenzonitrile is more than a simple chemical compound; it is a strategic enabler in the field of medicinal chemistry. Its well-defined synthesis from readily available precursors, combined with the versatile reactivity of its multiple functional groups, makes it an invaluable building block. For scientists and researchers in drug development, a thorough understanding of its properties and synthesis is essential for designing and executing efficient synthetic routes to novel therapeutics, particularly in the ongoing effort to develop more effective treatments for neurodegenerative disorders like Parkinson's disease.
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